molecular formula C2H5AlF2 B14749717 Ethyl(difluoro)alumane CAS No. 430-39-7

Ethyl(difluoro)alumane

Cat. No.: B14749717
CAS No.: 430-39-7
M. Wt: 94.04 g/mol
InChI Key: UGUZZPBNTADPIT-UHFFFAOYSA-L
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Description

Ethyl(difluoro)alumane (hypothetical structure: C₂H₅AlF₂) is a theoretical organoaluminum compound featuring an ethyl group (C₂H₅) and two fluorine atoms bonded to an aluminum center. While direct experimental data on this specific compound is scarce in the literature, its structural and electronic properties can be inferred from analogous fluorinated aluminum compounds and broader studies on fluorine’s role in organometallic chemistry. The difluoro substitution likely enhances Lewis acidity and thermal stability compared to non-fluorinated analogs, a trend observed in related organofluorine-aluminum complexes .

Properties

CAS No.

430-39-7

Molecular Formula

C2H5AlF2

Molecular Weight

94.04 g/mol

IUPAC Name

ethyl(difluoro)alumane

InChI

InChI=1S/C2H5.Al.2FH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2

InChI Key

UGUZZPBNTADPIT-UHFFFAOYSA-L

Canonical SMILES

CC[Al](F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(difluoro)alumane typically involves the reaction of ethyl aluminum compounds with fluorinating agents. One common method is the reaction of triethylaluminum with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The production process must ensure high purity and yield of the final product, often requiring multiple purification steps.

Chemical Reactions Analysis

Types of Reactions: Ethyl(difluoro)alumane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield different aluminum-containing compounds.

    Substitution: this compound can participate in substitution reactions where the ethyl or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen or ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of fluorinated or ethylated derivatives.

Scientific Research Applications

Ethyl(difluoro)alumane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: Research is ongoing to explore its potential use in biological systems, although its applications are currently limited.

    Medicine: The compound’s unique properties may be investigated for potential pharmaceutical applications, especially in drug design and development.

    Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to introduce fluorine atoms into organic molecules.

Mechanism of Action

The mechanism by which Ethyl(difluoro)alumane exerts its effects involves the interaction of its aluminum center with various molecular targets. The aluminum atom can coordinate with other atoms or molecules, facilitating reactions such as fluorination or ethylation. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key differences between Ethyl(difluoro)alumane and structurally or functionally related compounds:

Compound Molecular Formula Fluorine Atoms Key Functional Groups Stability/Reactivity Applications
This compound* C₂H₅AlF₂ 2 Al–F, Al–C High thermal stability (inferred); strong Lewis acid Catalysis, fluorination agents
Trimethylaluminum Al(CH₃)₃ 0 Al–C Pyrophoric; moderate Lewis acidity Polymerization initiator
Aluminum trifluoride AlF₃ 3 Al–F High thermal stability (>1,000°C) Ceramics, electrolytes
Ethyl(trifluoro)alumane C₂H₅AlF₃ 3 Al–F, Al–C Higher Lewis acidity than difluoro analog Specialty fluorination reactions
Isoflurane C₃H₂ClF₅O 5 Halogenated ether Stable under anesthesia conditions Inhalational anesthetic

Note: this compound is a hypothetical compound; properties are extrapolated from related systems.

Key Insights:
  • Fluorine Substitution: The presence of fluorine in this compound increases its Lewis acidity compared to non-fluorinated analogs like trimethylaluminum, as fluorine’s electronegativity polarizes the Al–F bond, enhancing electron-withdrawing effects .
  • Stability : Aluminum trifluoride (AlF₃) demonstrates exceptional thermal stability, suggesting that this compound may exhibit intermediate stability between AlF₃ and alkylaluminum compounds due to partial fluorination .
  • Functional Complexity : Compared to Isoflurane, a fluorinated ether used in medicine, this compound lacks oxygen but shares fluorine’s role in enhancing stability and reactivity. Isoflurane’s success underscores fluorine’s ability to fine-tune physicochemical properties, a principle applicable to aluminum-fluorine systems .
This compound:
  • Catalytic Potential: Fluorinated aluminum compounds are often employed in Ziegler-Natta catalysis for olefin polymerization. The ethyl group in this compound could facilitate alkylation steps, while fluorine modulates electron density at the metal center .
  • Fluorination Reactions: Similar to AlF₃, this compound might act as a fluorine donor in organic synthesis, though its reactivity would differ due to the ethyl group’s steric and electronic effects .
Competing Compounds:
  • Aluminum Trifluoride: Used in non-reactive applications (e.g., ceramics), whereas this compound’s organic moiety enables solubility in hydrocarbon solvents, broadening its applicability .

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